![molecular formula C21H17BrN4O2S B6106046 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B6106046.png)
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to introduce the desired functional groups efficiently .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or other functional groups.
Substitution: Halogen substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives .
Scientific Research Applications
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies investigating its effects on various biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its bromo and sulfonamide groups, in particular, contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-14-6-2-3-7-17(14)23-20-21(25-19-9-5-4-8-18(19)24-20)26-29(27,28)16-12-10-15(22)11-13-16/h2-13H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWOBKNKODXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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